molecular formula C8H12N2O2S B2405489 4-Ethylbenzenesulfonohydrazide CAS No. 18684-10-1

4-Ethylbenzenesulfonohydrazide

Cat. No. B2405489
CAS RN: 18684-10-1
M. Wt: 200.26
InChI Key: HFFPBYCLXZTVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylbenzenesulfonohydrazide (4-EBSH) is an organic compound with the molecular formula C9H14N2O3S. It is a white, odorless crystalline solid that is soluble in water and ethanol. 4-EBSH is used in a variety of scientific applications, including organic synthesis, drug development, and protein expression. It is also used in laboratory experiments to study the biochemical and physiological effects of this compound.

Scientific research applications

1. Antimicrobial Applications

4-Ethylbenzenesulfonohydrazide and its derivatives have been explored for their antimicrobial properties. Studies have synthesized various derivatives, demonstrating their effectiveness against a range of microbial agents. For instance, biologically active N′-substituted-4-methylbenzenesulfonohydrazide derivatives were synthesized and showed antimycobacterial, antibacterial, and antifungal activities (Ghiya & Joshi, 2016). Additionally, derivatives such as aryldisulfonamides have shown potential in combating various bacterial strains (Alyar & Karacan, 2009).

2. Chemical Synthesis and Characterization

The compound and its variants are frequently utilized in chemical synthesis and characterization processes. For example, the synthesis and structural determination of compounds like p-Tosylhydrazine, a derivative of 4-methylbenzenesulfonohydrazide, have been studied (Roy & Nangia, 2007). Also, the use of related compounds in the synthesis of triazines under solvent-free conditions has been explored (Ghorbani‐Vaghei et al., 2015).

3. Environmental and Material Applications

4-Ethylbenzenesulfonohydrazide-related compounds find use in environmental and material science applications. Electrochemical fluorination of 4-ethylbenzenesulfonyl halides, for example, produces mixtures used as erosion inhibitors in aircraft hydraulic fluids (Stefanac et al., 2018). Furthermore, its derivatives have been used for imparting durable antimicrobial properties to cotton fabrics (Son et al., 2006).

4. Analytical and Bioanalytical Applications

In analytical and bioanalytical research, derivatives of 4-Ethylbenzenesulfonohydrazide have been employed. For example, 4-nitrobenzenesulfonyl chloride, a related compound, has been used to enhance the detection responses of estrogens in biological fluids (Higashi et al., 2006).

properties

IUPAC Name

4-ethylbenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-7-3-5-8(6-4-7)13(11,12)10-9/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFPBYCLXZTVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylbenzenesulfonohydrazide

Citations

For This Compound
4
Citations
M Çınarlı - Journal of Molecular Structure, 2022 - Elsevier
A new p-toluene sulfonyl hydrazide derivative sulfonyl hydrazone and its Ni(II) complex have been synthesized. The ligand (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-4-…
Number of citations: 3 www.sciencedirect.com
KS Hariprasad, A Anand, BB Rathod, A Zehra… - …, 2017 - Wiley Online Library
Chromenopyrazolones, tosylchromenopyrazolones and benzoylcoumarins were prepared by the reaction of salicylaldehyde tosylhydrazones with 3‐oxobutanoates. The title …
GB Veerakanellore, CM Smith, M Vasiliu… - The Journal of …, 2019 - ACS Publications
Soft-Lewis basic complexants that facilitate chemoselective separation of the minor actinides from the lanthanides are critical to the closure of the nuclear fuel cycle. Complexants that …
Number of citations: 14 pubs.acs.org
U Fegade, S Kolate, K Gokulakrishnan… - Journal of …, 2021 - Springer
A Schiff-base 2-((E)-(3-(prop-1-en-2-yl)phenylimino)methyl)-4-nitrophenol (Receptor 1) colorimetric probe was synthesized and its UV-visible and fluorescence spectral properties for …
Number of citations: 5 link.springer.com

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